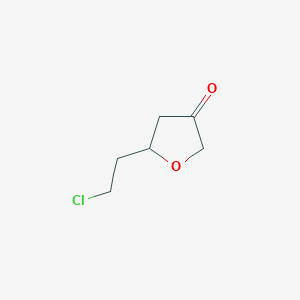

5-(2-Chloroethyl)dihydrofuran-3(2h)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9ClO2 |

|---|---|

Molecular Weight |

148.59 g/mol |

IUPAC Name |

5-(2-chloroethyl)oxolan-3-one |

InChI |

InChI=1S/C6H9ClO2/c7-2-1-6-3-5(8)4-9-6/h6H,1-4H2 |

InChI Key |

SHKMKLQUQAFRTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OCC1=O)CCCl |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 5 2 Chloroethyl Dihydrofuran 3 2h One

Convergent and Divergent Synthesis Strategies

Multi-Step Approaches from Readily Available Precursors

Multi-step syntheses of 5-(2-Chloroethyl)dihydrofuran-3(2H)-one often commence from simple, commercially available starting materials. A plausible convergent strategy involves the synthesis of two key fragments that are later combined to form the target molecule. For instance, one fragment could be a protected version of 3-buten-1-ol, and the other a derivative of chloroacetic acid.

A hypothetical multi-step sequence could begin with the protection of the hydroxyl group of 3-buten-1-ol, followed by hydroformylation to introduce a carbonyl group. This aldehyde can then be reacted with a Grignard reagent derived from a protected 2-chloroethanol (B45725) to build the carbon skeleton. Subsequent oxidation of the resulting secondary alcohol to a ketone and deprotection would yield a γ-hydroxy ketone. Acid-catalyzed intramolecular cyclization of this intermediate would then furnish the desired this compound.

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Protection | 3-Buten-1-ol | Dihydropyran, p-Toluenesulfonic acid | 2-(But-3-en-1-yloxy)tetrahydro-2H-pyran |

| 2 | Hydroformylation | 2-(But-3-en-1-yloxy)tetrahydro-2H-pyran | CO, H₂, Rh catalyst | 5-((Tetrahydro-2H-pyran-2-yl)oxy)pentanal |

| 3 | Grignard Reaction | 5-((Tetrahydro-2H-pyran-2-yl)oxy)pentanal, 2-Chloro-1-(iodomagnesio)ethane | Diethyl ether, low temperature | 1-Chloro-7-((tetrahydro-2H-pyran-2-yl)oxy)heptan-3-ol |

| 4 | Oxidation | 1-Chloro-7-((tetrahydro-2H-pyran-2-yl)oxy)heptan-3-ol | PCC, Dichloromethane | 1-Chloro-7-((tetrahydro-2H-pyran-2-yl)oxy)heptan-3-one |

| 5 | Deprotection | 1-Chloro-7-((tetrahydro-2H-pyran-2-yl)oxy)heptan-3-one | Acetic acid, Water | 1-Chloro-7-hydroxyheptan-3-one |

| 6 | Cyclization | 1-Chloro-7-hydroxyheptan-3-one | Acid catalyst, Heat | This compound |

Divergent strategies, on the other hand, would involve the synthesis of a core dihydrofuranone structure that can be subsequently functionalized in various ways, including the introduction of the 2-chloroethyl group. This allows for the creation of a library of related compounds from a common intermediate.

Ring-Closing Reactions for Dihydrofuranone Core Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of various cyclic systems, including dihydrofuranones. In the context of synthesizing the target molecule, a diene precursor containing the necessary functionalities could be subjected to RCM to form the five-membered ring. For example, a substrate such as allyl 4-chloro-2-oxobutyl ether could potentially undergo RCM using a Grubbs or Hoveyda-Grubbs catalyst to yield a precursor to this compound. The success of such a reaction would depend on the stability of the chloroethyl group under the metathesis conditions.

Another classical approach to the dihydrofuranone core is through intramolecular cyclization of γ-hydroxy ketones. This method involves the formation of a suitable γ-hydroxy ketone precursor which, upon treatment with an acid or base catalyst, undergoes cyclization to form the five-membered ring. The challenge in this approach lies in the stereoselective synthesis of the γ-hydroxy ketone with the chloroethyl side chain already in place.

Derivatization of Pre-formed Dihydrofuranones

An alternative strategy involves the derivatization of a pre-formed dihydrofuran-3(2H)-one. This approach could start with a commercially available or easily synthesized dihydrofuranone derivative. For instance, 5-(hydroxymethyl)dihydrofuran-3(2H)-one could serve as a key intermediate. The hydroxyl group could then be converted to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a cyanide anion. Subsequent reduction of the nitrile to an amine, followed by a Sandmeyer-type reaction, could potentially introduce the chloroethyl group.

A more direct approach would be the conversion of a 5-(2-hydroxyethyl)dihydrofuran-3(2H)-one precursor to the target molecule. This precursor could be synthesized through various methods, including the Michael addition of ethylene (B1197577) glycol to an appropriate α,β-unsaturated lactone, followed by selective protection and functional group manipulation. The terminal hydroxyl group of the 2-hydroxyethyl side chain could then be chlorinated using standard reagents like thionyl chloride or phosphorus oxychloride.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of complex organic molecules. Transition metal catalysis, in particular, has been widely explored for the construction of heterocyclic frameworks.

Transition Metal-Catalyzed Transformations

Various transition metals, including palladium, rhodium, and copper, have been employed in catalytic cycles to construct furan (B31954) and dihydrofuran rings. These reactions often involve the activation of C-H bonds, C-O bond formation, or cross-coupling reactions to assemble the heterocyclic core. While specific examples for the synthesis of this compound are scarce in the literature, analogous transformations on similar substrates suggest the feasibility of such approaches.

Palladium catalysis stands out as a versatile tool in organic synthesis, with the Heck cross-coupling reaction being a prominent example. The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base.

In a potential application for the synthesis of this compound, a Heck reaction could be envisioned between a suitable dihydrofuranone precursor and vinyl chloride. For example, 5-iododihydrofuran-3(2H)-one could be coupled with vinyl chloride under palladium catalysis to introduce the vinyl group at the 5-position. Subsequent selective reduction of the double bond and hydrochlorination could then yield the target molecule.

Alternatively, an intramolecular Heck reaction could be employed. A precursor containing both an appropriately positioned alkene and an aryl or vinyl halide could be cyclized under palladium catalysis to form the dihydrofuranone ring with the desired side chain precursor.

| Catalyst System | Substrate 1 | Substrate 2 | Base | Solvent | Product |

| Pd(OAc)₂ / PPh₃ | 5-Iododihydrofuran-3(2H)-one | Vinyl chloride | Et₃N | DMF | 5-Vinyldihydrofuran-3(2H)-one |

| PdCl₂(PPh₃)₂ | 2-(4-Chlorobut-1-en-2-yloxy)acetic acid | - | K₂CO₃ | Acetonitrile | 5-(Chloromethyl)dihydrofuran-3(2H)-one (via intramolecular cyclization) |

It is important to note that the direct application of these catalytic methods to the synthesis of this compound may require significant optimization of reaction conditions to achieve desired yields and selectivities, given the potential for side reactions and catalyst deactivation.

Gold-Catalyzed Cyclizations and Tandem Reactions

Gold catalysis has become a formidable tool in organic synthesis for forging complex molecular architectures, particularly heterocycles. acs.org The unique ability of gold catalysts to activate alkynes and allenes towards nucleophilic attack under mild conditions makes them highly suitable for the synthesis of furanone derivatives. acs.orgorganic-chemistry.orgorganic-chemistry.org

Gold(I) complexes, often activated by silver salts to generate a cationic gold species, are commonly employed to catalyze the cycloisomerization of substrates like γ-hydroxyalkynones. organic-chemistry.org This methodology involves an intramolecular attack of the hydroxyl group onto the gold-activated alkyne, a process known as 5-endo-dig oxa-cyclization, to form the dihydrofuranone ring. acs.org For the specific synthesis of this compound, a suitable precursor would be a hydroxyalkynone bearing a 2-chloroethyl group at the appropriate position.

Tandem or cascade reactions initiated by gold catalysts offer an elegant approach to increase molecular complexity in a single operation. nih.govnih.gov These reactions can involve a sequence of events such as cyclization followed by an intermolecular reaction. acs.org For instance, a gold-catalyzed cyclization could form a reactive intermediate that is then trapped by another reagent, or a cascade could involve multiple intramolecular transformations. nih.govresearchgate.netrsc.orgnih.gov The application of such a tandem strategy could streamline the synthesis of complex dihydrofuranone derivatives. The choice of ligands on the gold catalyst can significantly influence the reaction's outcome and selectivity. researchgate.net

| Catalyst System | Precursor Type | Reaction Type | Key Features |

| (p-CF3C6H4)3PAuCl / AgOTf | γ-hydroxyalkynones | Cycloisomerization | Mild conditions, good yields for substituted 3(2H)-furanones. organic-chemistry.org |

| Triazole-gold (TA-Au) / Copper co-catalyst | Propargyl alcohols and alkynes | Intermolecular Cascade | One-pot, three-step cascade forming polysubstituted furans. organic-chemistry.orgnih.gov |

| Chiral gold(I) chloride / Squaramide | Indole-tethered ynediones | Asymmetric Cycloisomerization/Addition | Forms enantioenriched 3(2H)-furanones with quaternary stereocenters. acs.org |

Organocatalytic and Asymmetric Synthesis Strategies

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and the ability to construct chiral molecules with high enantioselectivity. nih.govmetu.edu.trrsc.org For the synthesis of dihydrofuranone scaffolds, organocatalytic strategies often involve activating substrates through the formation of transient iminium or enamine intermediates.

Asymmetric synthesis strategies are crucial for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. The synthesis of chiral variants of this compound, which possesses a stereocenter at the C5 position, can be achieved using chiral organocatalysts. For example, bifunctional catalysts, such as those derived from quinine (B1679958) or proline, can activate both the nucleophile and the electrophile simultaneously, facilitating highly stereocontrolled bond formation. metu.edu.tr Domino reactions, like Michael-SN2 sequences catalyzed by bifunctional organocatalysts, can produce highly enantioenriched dihydrofuran derivatives from simple starting materials. metu.edu.tr

The vinylogous Mukaiyama aldol (B89426) reaction, a powerful carbon-carbon bond-forming reaction, can be rendered asymmetric using chiral catalysts to produce functionalized γ-butenolides, which are structurally related to dihydrofuranones. nih.gov These strategies provide access to chiral building blocks that can be further elaborated to obtain the desired target molecule. nih.gov

| Catalyst Type | Reactants | Reaction Type | Outcome |

| Bifunctional quinine/squaramide | α-bromonitroalkenes and 1,3-dicarbonyls | Domino Michael-SN2 | Enantiomerically enriched 2,3-dihydrofurans. metu.edu.tr |

| Chiral quaternary ammonium (B1175870) aryloxide | 2(5H)-furanone derivatives and aldehydes | Vinylogous Aldol Reaction | High diastereomeric ratios and excellent enantioselectivities. nih.gov |

| Cinchona-based catalysts | Dioxindoles and benzylidene malononitriles | Michael/Pinner/Isomerization | Dihydrofuran-spirooxindoles with high enantioselectivities. rsc.org |

Lewis Acid and Base Catalyzed Methodologies

Lewis acid and base catalysis represent fundamental and widely used strategies for the synthesis of heterocyclic compounds, including dihydrofuran-3(2H)-ones. researchgate.netnih.gov These methods often rely on readily available and inexpensive catalysts.

Lewis acids can activate carbonyl groups or other electrophiles, facilitating intramolecular cyclization reactions. For instance, the treatment of α'-hydroxyenones with a catalytic amount of a strong acid like zinc bromide can induce a formal 5-endo-trig cyclization to afford dihydrofuran-3(2H)-ones in excellent yields. researchgate.netnih.gov This approach offers a straightforward route to the core structure of the target molecule.

Conversely, base-catalyzed methodologies are also effective. A base-induced intramolecular cyclization of specific sulfonium (B1226848) salts has been shown to produce 3(2H)-furanones under mild conditions and in excellent yields. organic-chemistry.org Such methods are attractive due to their simplicity and operational ease. The choice between an acid or base-catalyzed approach depends on the specific functionality and stability of the chosen synthetic precursor.

Green Chemistry Principles in this compound Synthesis

Solvent-Free and Water-Mediated Approaches

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. frontiersin.org Solvent-free, or neat, reaction conditions are highly desirable as they reduce waste, simplify purification, and can sometimes lead to faster reaction rates. researchgate.netresearchgate.netmdpi.com For instance, multicomponent reactions to synthesize dihydropyrimidones have been successfully performed under solvent-free conditions using microwave irradiation, a technique that could be adapted for dihydrofuranone synthesis. researchgate.net Similarly, the synthesis of various heterocyclic compounds has been achieved without solvents, highlighting the broad potential of this approach. researchgate.netnih.govrsc.org

Water is considered the ultimate green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov Performing organic reactions in water can be challenging due to the poor solubility of many organic substrates, but it offers significant environmental benefits. Methodologies for the synthesis of 3(2H)-furanones have been developed that proceed efficiently in water without the need for any metal catalysts, showcasing a particularly green approach to this class of compounds. organic-chemistry.org

| Approach | Key Advantages | Example Application (General) |

| Solvent-Free | Reduced waste, simplified workup, potential for rate enhancement. | Microwave-assisted synthesis of heterocycles. researchgate.netresearchgate.net |

| Water-Mediated | Environmentally benign, safe, inexpensive. | Cycloisomerization of allenic hydroxyketones to 3(2H)-furanones. organic-chemistry.org |

Atom Economy and Waste Minimization Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more sustainable as they generate minimal byproducts. jocpr.comnih.govresearchgate.net

In the context of synthesizing this compound, synthetic routes should be designed to maximize atom economy. acs.org For example, a 1,3-dipolar cycloaddition to form a related heterocyclic intermediate would be a highly atom-economical step. nih.govresearchgate.net Cascade or tandem reactions also contribute positively to waste minimization by reducing the number of separate reaction and purification steps, thereby saving on solvents, reagents, and energy. nih.gov Choosing catalytic methods over stoichiometric reagents is another critical strategy, as catalysts are used in small amounts and can often be recycled, significantly reducing waste streams.

Enantioselective and Diastereoselective Synthesis of Chiral Variants

The synthesis of specific stereoisomers (enantiomers and diastereomers) is of paramount importance, as the biological activity of a chiral molecule is often dependent on its three-dimensional structure. The compound this compound contains a chiral center at the C5 position, making the development of stereoselective synthetic methods a key objective.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is typically achieved using chiral catalysts, auxiliaries, or reagents. Asymmetric organocatalysis and chiral metal complex catalysis are powerful tools for this purpose. nih.govchemistryviews.org For example, a copper-catalyzed asymmetric Henry reaction followed by iodocyclization has been used to access enantioenriched polysubstituted tetrahydrofurans. chemistryviews.org Similarly, silver(I)-mediated cyclization of chiral allenic alcohols provides an efficient route to enantiopure 2,5-dihydrofurans. beilstein-journals.orgd-nb.info These strategies could be adapted to control the stereochemistry at the C5 position of the target molecule.

Diastereoselective synthesis focuses on controlling the relative stereochemistry when multiple stereocenters are formed in a reaction. nih.govnih.govbeilstein-journals.org While the target molecule has only one stereocenter, diastereoselective methods become critical when synthesizing more complex derivatives or when using precursors that already contain stereocenters. Reactions such as diastereoselective reductive amination of 4-oxofurans or cyclofunctionalization reactions can create multiple contiguous stereocenters with high levels of control. nih.govnih.gov These methodologies provide a framework for the synthesis of complex, stereochemically defined molecules based on the dihydrofuranone scaffold.

| Method | Stereochemical Control | Catalyst/Reagent Example | Application |

| Asymmetric Iodocyclization | Enantioselective | Cu-catalyst / Chiral Ligand | Formation of enantioenriched tetrahydrofurans. chemistryviews.org |

| Asymmetric Cyclization | Enantioselective | Ag(I) catalyst on chiral precursor | Synthesis of enantiopure 2,5-dihydrofurans. beilstein-journals.orgd-nb.info |

| Reductive Amination | Diastereoselective | - | Synthesis of highly substituted tetrahydrofurans with three contiguous stereocenters. nih.gov |

| Cyclofunctionalization | Diastereoselective | Iodine | Synthesis of 2,3,5-trisubstituted tetrahydrofurans. nih.gov |

Iii. Chemical Reactivity and Mechanistic Investigations of 5 2 Chloroethyl Dihydrofuran 3 2h One

Reactivity Profile of the Dihydrofuranone Ring System

The dihydrofuran-3(2H)-one scaffold is a versatile heterocyclic system. Its reactivity is centered around the ketone functionality, the adjacent α-carbons, and the stability of the five-membered ether ring.

The carbonyl carbon in the dihydrofuran-3(2H)-one ring is an electrophilic center and is susceptible to nucleophilic attack. libretexts.orgkhanacademy.orglibretexts.org This reaction typically involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The subsequent protonation of the resulting alkoxide yields an alcohol. The hybridization of the carbonyl carbon changes from sp2 to sp3 during this process. libretexts.org

The rate and reversibility of nucleophilic addition are influenced by the strength of the nucleophile. Strong, "hard" nucleophiles like organometallic reagents (e.g., Grignard reagents) or hydride donors (e.g., sodium borohydride) result in an irreversible addition to form tertiary or secondary alcohols, respectively. masterorganicchemistry.comyoutube.com Weaker, "soft" nucleophiles, such as cyanide or alcohols, often participate in reversible addition reactions. masterorganicchemistry.com

Table 1: Representative Nucleophilic Addition Reactions at the Carbonyl Center of Dihydrofuranone Analogs This table presents illustrative examples of nucleophilic addition reactions on related cyclic ketone systems to infer the potential reactivity of 5-(2-Chloroethyl)dihydrofuran-3(2H)-one.

| Reactant (Analog) | Nucleophile/Reagent | Product Type | Reference |

| Cyclopentanone | Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | 1-Methylcyclopentan-1-ol | youtube.com |

| Tetrahydrofuran-3-one | Sodium borohydride (B1222165) (NaBH₄), Methanol | Tetrahydrofuran-3-ol | libretexts.org |

| Cyclopentanone | Sodium cyanide (NaCN), H₂SO₄ | 1-Cyanocyclopentan-1-ol (a cyanohydrin) | libretexts.org |

Ring-Opening and Ring-Expansion Reactions

The dihydrofuranone ring, while generally stable, can undergo ring-opening or ring-expansion reactions under specific conditions. These transformations are often driven by the release of ring strain or by the formation of more stable products. Ring-opening can be initiated by nucleophilic attack, particularly with strong nucleophiles or under acidic/basic conditions that promote cleavage of the ether linkage. For instance, studies on related 2,5-dihydrofurans have shown that cobalt catalysts can promote enantioselective ring-opening reactions. researchgate.net Similarly, Lewis acids can catalyze the ring-opening of functionalized dihydrofurans. libretexts.org

Ring-expansion reactions, converting the five-membered ring into a six-membered one, can occur through various mechanisms, such as those involving ylide intermediates under photochemical conditions, although this is more commonly observed with oxetanes expanding to tetrahydrofurans. libretexts.org Ring transformation of furanone derivatives can also be achieved by reacting with bifunctional nucleophiles like hydrazine, leading to the formation of different heterocyclic systems such as pyridazinones. nih.gov

Like other ketones, this compound can form enols or enolates through the removal of a proton from one of the α-carbons (at the C-2 or C-4 position). khanacademy.orglibretexts.org The formation of these intermediates is a critical step for a variety of reactions at the α-position. Enolates are powerful nucleophiles and can react with a range of electrophiles. khanacademy.org

The regioselectivity of enolate formation (i.e., whether the proton is removed from C-2 or C-4) can be controlled by the choice of base and reaction conditions. A bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate (deprotonation at the less hindered C-2 position). In contrast, a smaller base under thermodynamic control (higher temperatures, reversible conditions) would favor the more substituted and thermodynamically more stable enolate (deprotonation at the C-4 position). khanacademy.org

Once formed, the enolate can undergo reactions such as alkylation, halogenation, and aldol (B89426) condensation, allowing for further functionalization of the dihydrofuranone ring. khanacademy.orglibretexts.org

Transformations Involving the 2-Chloroethyl Moiety

The 2-chloroethyl group is a reactive handle that primarily undergoes nucleophilic substitution and elimination reactions. The presence of the ether oxygen atom influences the reactivity of this side chain.

The carbon atom bearing the chlorine is electrophilic and is a target for nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group. These reactions typically proceed via an SN2 mechanism. masterorganicchemistry.com The SN2 (substitution, nucleophilic, bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This results in an inversion of stereochemistry if the carbon is a chiral center.

A wide variety of nucleophiles can be used to displace the chloride, including alkoxides, amines, thiolates, and cyanide, leading to the formation of new ethers, amines, thioethers, and nitriles, respectively. An important intramolecular variant is the Williamson ether synthesis, where if a hydroxyl group is generated elsewhere in the molecule, it can displace the chloride to form a new cyclic ether. masterorganicchemistry.com

Table 2: Predicted Products of Nucleophilic Substitution on the 2-Chloroethyl Moiety This table outlines the expected products from SN2 reactions of this compound with various nucleophiles, based on established reactivity patterns of chloroalkanes.

| Nucleophile | Reagent Example | Expected Product Functional Group | Mechanism |

| Hydroxide | Sodium Hydroxide (NaOH) | Primary Alcohol | SN2 |

| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | Methyl Ether | SN2 |

| Amine | Ammonia (NH₃) | Primary Amine | SN2 |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenyl Thioether | SN2 |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | SN2 |

Elimination Reactions to Form Unsaturations

In the presence of a strong, sterically hindered base, the 2-chloroethyl group can undergo an elimination reaction to form a vinyl ether moiety. This reaction typically proceeds through an E2 (elimination, bimolecular) mechanism. libretexts.orgmasterorganicchemistry.com The E2 reaction is a concerted, single-step process where the base removes a proton from the carbon adjacent to the one bearing the chlorine (the β-carbon), while the chloride ion simultaneously departs. libretexts.org

A critical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being removed and the leaving group. masterorganicchemistry.comlibretexts.org The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product, although bulky bases can favor the formation of the less substituted "Hofmann" product due to steric hindrance. libretexts.orgorganic-chemistry.org For the 2-chloroethyl group, there is only one β-carbon, so only one alkene product, 5-vinyloxydihydrofuran-3(2H)-one, is possible. Competition between SN2 and E2 reactions is a common feature, with factors such as the nature of the base/nucleophile, substrate steric hindrance, and reaction temperature determining the major pathway. numberanalytics.com Strong, non-bulky bases that are also good nucleophiles may give a mixture of substitution and elimination products.

Radical Reactions and Halogen Atom Transfer

Radical Reactions: The dihydrofuranone moiety can be synthesized via radical cyclizations. For instance, transition metal salts like manganese(III) acetate (B1210297) can mediate the formation of α-carbon radicals from active methylene (B1212753) compounds, which then add to unsaturated systems to create the dihydrofuran ring. nih.gov While this pertains to its synthesis, it underscores the stability of radical intermediates related to this heterocyclic system. The carbonyl group can also influence radical reactions. Ketones and aldehydes can act as alkyl radical equivalents through a combination of proton-coupled electron transfer (PCET) and spin-center shift (SCS), enabling C-H alkylation of heteroarenes. researchgate.net

Halogen Atom Transfer (XAT): The chloroethyl side chain is a prime site for halogen atom transfer (XAT) reactions. XAT is a fundamental process in radical chemistry where a halogen atom is transferred from an organic halide to a radical species. youtube.com This process can be initiated by various means, including photoredox catalysis. rsc.org In the context of this compound, a radical initiator could abstract the chlorine atom to generate a primary alkyl radical at the side chain (Structure A in the table below). This reactive intermediate can then undergo a variety of subsequent reactions, such as intramolecular cyclization or intermolecular addition to other unsaturated species. nih.gov This pathway is a powerful method for C-C bond formation. nih.gov Catalytic systems have been developed that utilize XAT for ketyl-olefin couplings, a transformation that could potentially be adapted for this molecule. rsc.org

| Intermediate Structure | Description | Potential Subsequent Reactions | Reference Reaction Type |

|---|---|---|---|

Structure A Structure A | Primary alkyl radical formed via Halogen Atom Transfer (XAT) from the chloroethyl side chain. | Intramolecular cyclization; Intermolecular addition to alkenes; Reduction. | Photoredox-catalyzed alkylation rsc.orgnih.gov |

Structure B Structure B | α-oxy radical (ketyl radical) formed by single-electron reduction of the carbonyl group. | Coupling with olefins; Dimerization; Fragmentation. | Ketyl-olefin coupling rsc.org |

Derivatization and Functionalization Studies

The structure of this compound offers multiple sites for chemical modification, primarily at the carbonyl group and the chloroethyl side chain. These features allow for the synthesis of a diverse library of derivatives.

The ketone at the C3 position is a versatile functional handle for derivatization. Standard ketone chemistry can be applied to introduce new functionalities and alter the electronic and steric properties of the molecule.

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. Grignard reagents and organolithium compounds can add to the carbonyl to form tertiary alcohols.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a new stereocenter at the C3 position.

Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, allowing for the introduction of an exocyclic double bond and further functionalization.

Enolate Formation: In the presence of a suitable base, the α-protons at the C2 and C4 positions can be removed to form an enolate. This nucleophilic intermediate can then be reacted with various electrophiles, such as alkyl halides, in a process known as C-alkylation, to introduce substituents at the α-position. youtube.com

| Reaction Type | Reagents | Product Type | General Scheme |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | C=O → CH-OH |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol | C=O → C(R)-OH |

| Wittig Reaction | Ph₃P=CHR | Alkene | C=O → C=CHR |

| α-Alkylation | 1. Base (e.g., LDA) 2. R'-X | α-Substituted Ketone | C(α)-H → C(α)-R' |

The 2-chloroethyl group at the C5 position is another key site for functionalization, primarily through nucleophilic substitution of the chloride ion. This allows for the attachment of a wide variety of functional groups and the extension of the carbon skeleton. The preparation of 3(2H)-furanones with diverse side chains is a valuable strategy for creating compounds with potential biological activity. nih.gov

Common transformations include:

Nucleophilic Substitution: The chlorine atom can be displaced by a range of nucleophiles. For example, reaction with sodium azide (B81097) (NaN₃) would yield an azido (B1232118) derivative, which can be further reduced to a primary amine. Reaction with cyanides (e.g., NaCN) would lead to chain extension and the introduction of a nitrile group. Thiols and alcohols can also be used to introduce new ether or thioether linkages.

Elimination Reactions: Treatment with a strong, non-nucleophilic base could induce an E2 elimination reaction to form a 5-vinyldihydrofuran-3(2H)-one, providing a site of unsaturation for further reactions like Michael additions or cycloadditions.

Photochemical and Electrochemical Reaction Pathways

The interaction of this compound with light or electrical current can initiate unique transformations not readily accessible through thermal methods.

Photooxygenation: This class of reactions involves the light-induced oxidation of a substrate where molecular oxygen is incorporated into the product. wikipedia.org These reactions are typically mediated by a photosensitizer. wikipedia.orgnih.gov While specific studies on this compound are not prevalent, related furanone structures are known to undergo such reactions, potentially leading to the formation of endoperoxides or other oxygenated derivatives. nih.gov

Photocycloaddition: The dihydrofuranone structure contains both a carbonyl group and a C=C bond (in its enol form), which are common participants in photochemical cycloaddition reactions. nih.gov

[2+2] Photocycloaddition (Paternò–Büchi reaction): The excited state of the carbonyl group can react with an alkene to form a four-membered oxetane (B1205548) ring. nih.gov This can occur intramolecularly if a double bond is introduced into the side chain, or intermolecularly with an external alkene. orgsyn.org

[4+2] Photocycloaddition: Dihydrofuranones can also participate as the 2π component in [4+2] cycloadditions with dienes under photochemical conditions, leading to the formation of complex bicyclic or tricyclic systems. rsc.orgmdpi.com

Electron transfer (ET) processes, initiated either photochemically or electrochemically, can lead to the formation of radical ions, which are highly reactive intermediates. libretexts.org

Electrochemical Reduction: The electrochemical behavior of furanone derivatives has been studied, revealing that reduction pathways are highly dependent on the substituents and reaction conditions. researchgate.net For this compound, electrochemical reduction could proceed via two main pathways: reduction of the carbonyl group to form a ketyl radical anion, or reductive cleavage of the carbon-chlorine bond. researchgate.net The predominant pathway would depend on the reduction potentials of the two functional groups.

Photochemical Electron Transfer: In the presence of a photosensitizer and an electron donor or acceptor, photoinduced electron transfer (PET) can occur. If the molecule accepts an electron, it can form a radical anion, leading to reactions similar to those in electrochemical reduction. The kinetics and mechanisms of electron-transfer reactions involving ketones have been investigated, often showing complex dependencies on the reaction medium. researchgate.net These transformations can result in dimerization, cyclization, or fragmentation.

Iv. Advanced Spectroscopic and Structural Elucidation of 5 2 Chloroethyl Dihydrofuran 3 2h One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed insights into the molecular framework. For a molecule like 5-(2-Chloroethyl)dihydrofuran-3(2H)-one, with its multiple chiral centers and flexible side chain, advanced NMR methods are essential to assign all proton (¹H) and carbon (¹³C) signals and to determine the relative stereochemistry.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the nuclei, 2D NMR experiments are necessary to piece together the complete structural puzzle. These experiments plot correlations between nuclei, revealing through-bond or through-space relationships. harvard.educam.ac.uk

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons at C2 and the C5 methine proton, as well as between the protons of the chloroethyl side chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, proton signals. Each C-H bond in the molecule would produce a distinct cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). This is crucial for connecting molecular fragments. For instance, HMBC would show correlations from the C5 proton to the carbons of the chloroethyl side chain and to C3 and C4 within the furanone ring, confirming the attachment point of the side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of whether they are bonded. NOESY is paramount for determining stereochemistry. For example, the spatial relationship between the proton at C5 and the protons at C2 and C4 can help establish the relative configuration of the stereocenters in the dihydrofuranone ring.

The combined data from these 2D NMR experiments allow for the unambiguous assignment of all ¹H and ¹³C chemical shifts and provide strong evidence for the molecule's constitution and relative stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Assignments and Key 2D NMR Correlations for this compound Note: Chemical shifts (δ) are hypothetical and reported in ppm. Correlations are predicted based on the structure.

| Position | Atom | Predicted δ (ppm) | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|

| 2 | CH₂ | ~2.8 - 3.0 | H-5 | C-3, C-4, C-5 |

| 3 | C=O | ~210 | - | - |

| 4 | CH₂ | ~2.4 - 2.6 | H-5 | C-2, C-3, C-5, C-1' |

| 5 | CH | ~4.5 - 4.7 | H-2, H-4, H-1' | C-2, C-3, C-4, C-1', C-2' |

| 1' | CH₂ | ~2.0 - 2.2 | H-5, H-2' | C-4, C-5, C-2' |

| 2' | CH₂Cl | ~3.6 - 3.8 | H-1' | C-5, C-1' |

Quantitative NMR (qNMR) is a powerful method for determining the concentration of analytes in a solution without the need for identical calibration standards. ox.ac.uk It relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal.

In the context of this compound, qNMR can be employed to monitor its formation during a synthesis or its degradation over time. rsc.org By adding a known amount of an inert internal standard to the reaction mixture, the concentration of the target molecule can be calculated at any given time point. researchgate.net This provides valuable kinetic data, helps in optimizing reaction conditions (e.g., temperature, catalyst loading), and allows for the determination of reaction endpoints and product purity. rsc.org For accurate quantification, experimental parameters such as the relaxation delay (D1) must be sufficiently long (typically 5 times the longest T1 relaxation time) to ensure complete relaxation of all relevant nuclei between scans. ox.ac.uk

Computational chemistry provides powerful tools to complement experimental data. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating theoretical NMR chemical shifts. researchgate.netnih.gov This method, often employed with Density Functional Theory (DFT), can predict the ¹H and ¹³C chemical shifts for a proposed structure. nih.gov

For molecules with ambiguous stereochemistry, such as derivatives of this compound, GIAO calculations can be a decisive tool. The process involves:

Building computational models for all possible stereoisomers.

Performing a geometry optimization for each isomer to find its lowest energy conformation.

Calculating the NMR shielding tensors for each optimized structure using the GIAO method. researchgate.net

Converting the calculated shieldings to chemical shifts and comparing them with the experimental data.

The stereoisomer whose calculated chemical shifts show the best correlation with the experimental values is assigned as the correct structure. dntb.gov.uaacs.org This combined experimental and computational approach provides a high degree of confidence in stereochemical assignments, which can be difficult to achieve by experimental methods alone.

Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of the unique elemental formula of a molecule from its measured mass. For this compound (C₆H₉ClO₂), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions. mdpi.com The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1), which would be clearly resolved in the HRMS spectrum. sci-hub.se This technique is fundamental for confirming the identity of a newly synthesized compound or an unknown impurity. mdpi.com

Table 2: HRMS Data for the Molecular Ion of this compound

| Isotopologue Formula | Calculated m/z | Measured m/z (Hypothetical) | Difference (ppm) | Relative Abundance |

|---|---|---|---|---|

| C₆H₉³⁵ClO₂ | 148.0291 | 148.0293 | 1.35 | 100% |

| C₆H₉³⁷ClO₂ | 150.0262 | 150.0264 | 1.33 | ~32% |

Tandem mass spectrometry (MS/MS) is an experiment where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. unt.edu This process, often involving collision-induced dissociation (CID), provides detailed structural information and allows for the elucidation of fragmentation pathways. unt.educhemrxiv.org

For this compound, MS/MS analysis can reveal the connectivity of the molecule. The fragmentation patterns of 3(2H)-furanones are known to involve characteristic losses. imreblank.chcapes.gov.br Key predicted fragmentation pathways for the target molecule would likely include:

Loss of HCl: A common fragmentation for chloroalkanes, leading to a fragment ion at m/z 112.

Loss of the chloroethyl side chain: Cleavage of the C5-C1' bond would result in a fragment corresponding to the dihydrofuran-3-one ring.

Ring-opening and subsequent fragmentations: Cleavage of the furanone ring can lead to losses of small molecules like CO and C₂H₄O. imreblank.ch

By studying these fragmentation patterns, one can confirm the presence of the chloroethyl group and its attachment to the dihydrofuranone core, providing orthogonal evidence that supports the structure determined by NMR. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction (XRD) stands as the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline compound at an atomic level. nih.govnih.gov This technique is indispensable for establishing the absolute configuration of chiral centers and providing precise data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state. gla.ac.uk

For chiral molecules like this compound, which contains a stereocenter at the C5 position, XRD can determine the absolute stereochemistry through the phenomenon of anomalous dispersion (the Bijvoet method), especially when a heavier atom (like chlorine) is present. researchgate.netresearchgate.net The analysis of a suitable single crystal provides a definitive assignment of the (R) or (S) configuration.

The crystallographic data obtained for a related dihydrofuranone derivative, (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, illustrates the detailed structural information that can be elucidated. nih.govresearchgate.net In this structure, the furanone ring was found to be nearly planar, and the analysis confirmed the absolute configuration of the stereogenic centers based on the synthetic precursor. nih.govresearchgate.net Such studies provide an exact picture of the molecular conformation, revealing, for instance, that the mean plane of the furanone ring is twisted relative to other substituents. nih.govresearchgate.net This information is critical for understanding structure-activity relationships.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₄O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.5110 (5) |

| b (Å) | 4.9298 (3) |

| c (Å) | 16.6625 (16) |

| β (°) | 93.268 (6) |

| Volume (ų) | 615.97 (8) |

| Z | 2 |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a crucial technique for investigating the stereochemical features of chiral molecules in solution. libretexts.org It measures the differential absorption of left and right circularly polarized light by an optically active compound. libretexts.org This phenomenon, known as the Cotton effect, provides information about the absolute configuration and conformational preferences of the molecule. nih.gov

For dihydrofuranone derivatives, the carbonyl group (C=O) acts as a chromophore, which typically exhibits electronic transitions in the UV region that are sensitive to the chiral environment. rsc.org The sign and magnitude of the Cotton effect observed in the Electronic Circular Dichroism (ECD) spectrum can often be correlated with the absolute configuration at the adjacent stereocenter. nih.govchiralabsxl.com Empirical rules and, more powerfully, comparison with quantum chemical calculations of theoretical ECD spectra allow for the unambiguous assignment of stereochemistry. rsc.orgcnr.it

Vibrational Circular Dichroism (VCD), an infrared-based analogue of ECD, has also emerged as a powerful tool for the stereochemical analysis of furanones. researchgate.netacs.orgnih.gov VCD measures the differential absorption of circularly polarized infrared radiation during vibrational transitions. researchgate.net It is particularly useful as it does not require a specific UV-Vis chromophore and can provide rich structural information, making it highly effective for determining the absolute configuration of complex chiral molecules when coupled with theoretical calculations. researchgate.netnih.gov

| Transition | Approximate Wavelength (λₘₐₓ, nm) | Sign of Cotton Effect | Associated Structural Feature |

|---|---|---|---|

| n → π | ~290-320 | Positive or Negative | Carbonyl group; highly sensitive to stereocenter configuration |

| π → π | ~210-240 | Positive or Negative | Carbonyl group; influenced by ring conformation and substituents |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. ksu.edu.sacardiff.ac.uk These methods are fundamental for identifying the functional groups present in a compound and can also offer insights into its conformational properties. nih.gov IR spectroscopy relies on the absorption of infrared radiation by vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy involves the inelastic scattering of monochromatic light, with active modes typically involving a change in polarizability. ksu.edu.sansf.gov

For this compound, vibrational spectroscopy allows for the unambiguous identification of its key structural features:

Carbonyl (C=O) Stretching: A strong absorption band in the IR spectrum, typically in the range of 1740-1760 cm⁻¹, is characteristic of the five-membered lactone (γ-lactone) ring. scialert.net

Ether (C-O-C) Stretching: The cyclic ether linkage gives rise to characteristic asymmetric and symmetric stretching vibrations, usually found in the 1250-1050 cm⁻¹ region. udayton.eduglobalresearchonline.net

Alkyl (C-H) Stretching and Bending: Vibrations corresponding to the methylene (B1212753) (CH₂) groups of the ring and the chloroethyl side chain appear in the 2850-3000 cm⁻¹ (stretching) and 1400-1470 cm⁻¹ (bending) regions. nih.gov

Carbon-Chlorine (C-Cl) Stretching: The presence of the chloroethyl group is confirmed by a band in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the C-Cl stretching vibration.

The complementary nature of IR and Raman spectroscopy is particularly valuable. For instance, while the C=O stretch is strong in the IR, symmetric vibrations of the carbon skeleton may be more prominent in the Raman spectrum, providing a more complete picture of the molecular structure. researchgate.net

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch (Alkyl) | -CH₂- | 2850 - 3000 | Medium | Medium-Strong |

| C=O Stretch (Lactone) | -C(=O)O- | 1740 - 1760 | Strong | Medium-Weak |

| C-H Bend (Scissoring) | -CH₂- | 1400 - 1470 | Medium | Medium |

| C-O-C Stretch (Asymmetric) | Cyclic Ether | 1150 - 1250 | Strong | Weak |

| C-Cl Stretch | -CH₂Cl | 600 - 800 | Medium-Strong | Strong |

V. Theoretical and Computational Investigations of 5 2 Chloroethyl Dihydrofuran 3 2h One

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of a molecule's electronic structure and energy. yale.eduunivie.ac.atwikipedia.orguchicago.educas.cz Methods like Density Functional Theory (DFT) and Ab Initio calculations are frequently used to study organic molecules. DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a popular choice for analyzing molecules of this size. nanobioletters.comresearchgate.net These calculations would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure.

Understanding the electronic structure is key to predicting a molecule's reactivity. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. Of particular interest are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. materialsciencejournal.orgresearchgate.net A small HOMO-LUMO gap suggests that the molecule can be easily excited and is likely to be more reactive. For 5-(2-Chloroethyl)dihydrofuran-3(2H)-one, the HOMO would likely be localized around the oxygen atoms and the carbonyl group, which have lone pairs of electrons, while the LUMO would be associated with the antibonding orbitals, particularly the π* orbital of the carbonyl group.

Hypothetical Frontier Orbital Energies for this compound Disclaimer: The following data is illustrative and not based on actual calculations for the specific molecule, as such data was not found in the search results. It serves to demonstrate the typical output of such an analysis.

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | -0.5 | Higher energy unoccupied orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; likely π* character on C=O |

| HOMO | -6.8 | Highest Occupied Molecular Orbital; likely n character on oxygen atoms |

| HOMO-1 | -7.5 | Lower energy occupied orbital |

| HOMO-LUMO Gap | 5.6 | Indicates moderate chemical stability |

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. Quantum chemical calculations can model this charge distribution and generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule.

On an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a significant negative potential around the carbonyl oxygen due to its high electronegativity and lone pairs. The hydrogen atoms and the carbon atom of the C-Cl bond would exhibit positive potential. This information is invaluable for predicting intermolecular interactions and the sites of chemical reactions. bhu.ac.in

Conformational Analysis and Energy Landscapes

Molecules with single bonds, like this compound, are not static structures but can exist in various spatial arrangements, or conformations, due to rotation around these bonds. The dihydrofuranone ring itself can adopt different puckered conformations, such as envelope or twist forms, and the chloroethyl side chain can rotate freely. nih.govresearchgate.netresearchgate.net

Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers (those with the lowest energy). By calculating the energy of the molecule as a function of specific dihedral angles, a potential energy surface (PES) or energy landscape can be constructed. This map reveals the low-energy valleys corresponding to stable conformers and the energy barriers (transition states) that separate them. nih.gov Such an analysis for this compound would be crucial for understanding its preferred shape in different environments and how its conformation might influence its biological activity or reactivity. frontiersin.org

Hypothetical Relative Energies of Conformers for this compound Disclaimer: The following data is for illustrative purposes only. Actual conformational analysis would require specific calculations not found in the search results.

| Conformer | Ring Pucker | Side Chain Dihedral Angle (O-C-C-Cl) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| 1 | Envelope | -60° (gauche) | 0.00 | 65.1 |

| 2 | Twist | -65° (gauche) | 0.55 | 24.0 |

| 3 | Envelope | 180° (anti) | 1.20 | 9.8 |

| 4 | Twist | 175° (anti) | 1.85 | 1.1 |

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. researchgate.netresearchgate.net For this compound, one could model various potential reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the carbonyl group.

By modeling the entire reaction pathway from reactants to products, researchers can identify intermediates and, crucially, the transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. acs.org Calculating the structure and energy of the transition state allows for the determination of the activation energy, which is directly related to the reaction rate. This type of modeling can distinguish between competing reaction mechanisms and predict the most likely products.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure assignment. nanobioletters.com For this compound, predicting the Nuclear Magnetic Resonance (NMR) spectra would be particularly valuable. github.ionmrdb.orgchemaxon.com

By calculating the magnetic shielding of each nucleus (e.g., ¹H and ¹³C) in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. nih.govrsc.org Comparing the predicted chemical shifts and coupling constants with those from an experimentally obtained spectrum is a rigorous method for confirming the molecule's structure and stereochemistry. Discrepancies between predicted and experimental spectra can point to incorrect structural assignments or highlight the influence of solvent effects or dynamic processes not captured in the gas-phase calculation.

Vi. Strategic Applications of 5 2 Chloroethyl Dihydrofuran 3 2h One in Complex Organic Synthesis

Role as a Versatile Chiral Building Block

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. Chiral dihydrofuran and tetrahydrofuran (B95107) derivatives are prevalent in biologically active natural products. chemistryviews.orgresearchgate.net While the scientific literature extensively covers the synthesis and application of various chiral furanone and tetrahydrofuran-based building blocks chemistryviews.orgresearchgate.net, specific studies detailing the enantioselective synthesis and subsequent application of 5-(2-Chloroethyl)dihydrofuran-3(2H)-one as a chiral building block are not prominently documented in available research. The potential exists for its development into a valuable chiral synthon, likely through asymmetric synthesis methodologies or chiral resolution, but dedicated research on this specific application appears limited.

Precursor to Structurally Diverse Heterocyclic Systems

The conversion of existing heterocyclic rings into different scaffolds is a powerful strategy in organic synthesis. Dihydrofuranones, in general, serve as precursors for a variety of other heterocyclic systems. nih.gov

The synthesis of pyrimidines from furanone derivatives has been demonstrated. For instance, studies show that 3-arylmethylidenefuran-2(3H)-ones can react with N,N-binucleophilic reagents like guanidine (B92328) or thiourea (B124793) to yield furo[2,3-d]pyrimidine (B11772683) amines or thioxotetrahydropyrimidines, respectively. mdpi.com The reaction mechanism involves the nucleophilic attack of the binucleophile on the furanone ring system, leading to ring-opening and subsequent recyclization to form the pyrimidine (B1678525) core. mdpi.com

One study detailed the reaction of 5-aryl-3-arylmethylidenefuran-2(3H)-ones with thiourea in the presence of sodium methoxide (B1231860) to produce 5-(2-oxo-2-phenylethyl)-6-aryl-2-thioxotetrahydropyrimidine-4(1H)-ones. mdpi.com Another pathway involves reacting furanones with guanidine carbonate to construct 4-Ar-6-R-3,4-dihydrofuro[2,3-d]pyrimidine-2-amines. mdpi.com

While these examples establish a clear precedent for converting furanone cores into pyrimidines, specific research employing this compound for the synthesis of quinaldines or pyrimidines is not detailed in the reviewed literature. The chloroethyl side chain could potentially influence the reaction pathways or require modification prior to the cyclization step.

| Starting Furanone Derivative | Reagent | Product Heterocycle | Reference |

| 5-Aryl-3-arylmethylidenefuran-2(3H)-one | Thiourea | 5-(2-Oxo-2-phenylethyl)-6-aryl-2-thioxotetrahydropyrimidine-4(1H)-one | mdpi.com |

| 5-R-3-Arylmethylidenefuran-2(3H)-one | Guanidine Carbonate | 4-Ar-6-R-3,4-dihydrofuro[2,3-d]pyrimidine-2-amine | mdpi.com |

| 3-[(4-Aryl-2-chromenone)methylene]-5-phenylfuran-2(3H)-one | Guanidine Hydrochloride | 3-[(2-Amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-phenylfuran-2(3H)-one | mdpi.com |

Formation of Fused and Bridged Ring Systems

The construction of fused and bridged ring systems is a significant challenge in organic synthesis, often requiring sophisticated cycloaddition or rearrangement strategies. nih.govresearchgate.netrsc.org Furanone derivatives can be employed in such transformations. For example, novel five-six-six tricyclic 2(5H)-furanone heterocycles have been synthesized from 3,4,5-trichloro-2(5H)-furanone and bifunctional o-nucleophiles in a single step. semanticscholar.org However, a thorough review of the scientific literature did not yield specific examples where this compound is explicitly used as a starting material for the formation of complex fused or bridged ring systems.

Intermediate in the Total Synthesis of Natural Products and Analogues (focus on methodology)

The total synthesis of natural products is a field that drives innovation in synthetic methodology. nih.govnih.govrsc.org Dihydrofuran and furanone moieties are common features in a wide array of natural products, and their synthesis is often a key aspect of a total synthesis campaign. researchgate.netbeilstein-journals.orgd-nb.infonih.gov For instance, the total synthesis of dihydrorosefuran, a monoterpene, involves the formation of a 2,5-dihydrofuran (B41785) scaffold as a key step. beilstein-journals.orgnih.gov Similarly, the synthesis of tetrahydrofuran-based natural products like showdomycin and goniofufurone utilizes strategies to construct the core furan (B31954) ring. researchgate.net Despite the prevalence of the dihydrofuranone core, specific instances of this compound being used as a key intermediate in the reported total synthesis of a natural product were not found in the surveyed literature.

Applications in Polymer Chemistry and Materials Science

The development of functional polymers from renewable or specialized monomers is a growing area of materials science. msu.edunih.gov Heterocyclic compounds are increasingly being incorporated into polymer backbones to impart specific properties. nih.gov

Dihydrofuran and its derivatives have been explored as monomers in ring-opening metathesis polymerization (ROMP). rsc.orgresearchgate.net For example, 2,3-dihydrofuran (B140613) can be copolymerized with other monomers to create acid-degradable and functionalizable polymers. rsc.org Furthermore, related furanone structures, such as dihydro-5-hydroxyl furan-2-one (2H-HBO), have been converted into acrylic monomers and successfully polymerized. nih.govresearchgate.net In this process, the hydroxyl group is functionalized with a polymerizable group (e.g., methacrylate), and the resulting monomer is subjected to polymerization, leaving the lactone ring intact as a pendent functional group. nih.govresearchgate.net

This precedent suggests a potential pathway for the application of this compound in polymer science. The chloroethyl group could serve as a reactive handle for post-polymerization modification, or the core structure could be modified to incorporate a polymerizable functional group. However, direct evidence or specific studies on the use of this compound as a monomer for functional polymer synthesis are not present in the current body of scientific literature.

Precursor to Polymeric Building Blocks

Extensive research of scientific literature and chemical databases did not yield any specific examples or detailed research findings on the direct application of this compound as a precursor to polymeric building blocks. The available literature primarily focuses on the polymerization of other furan derivatives. While the functional groups present in this compound—a chloroethyl group, a ketone, and a dihydrofuran ring—suggest theoretical potential for transformation into polymerizable monomers, no published studies were identified that have specifically utilized this compound for such purposes. Therefore, no data tables or detailed research findings on its role in polymer synthesis can be provided at this time.

Vii. Emerging Research Frontiers and Future Outlook

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of substituted dihydrofuranones is a significant area of ongoing research. Future efforts to produce 5-(2-Chloroethyl)dihydrofuran-3(2H)-one could move beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste.

Key areas of development may include:

Catalytic Asymmetric Synthesis: The chiral center at the 5-position of the dihydrofuranone ring makes enantioselective synthesis a key target. Future research will likely focus on the development of novel chiral catalysts (organocatalysts or transition-metal complexes) to produce enantiomerically pure forms of the compound. This is crucial for applications where stereochemistry plays a critical role.

Biocatalysis: The use of enzymes to catalyze the formation of the dihydrofuranone core offers a highly sustainable and selective alternative to traditional chemical methods. Future research could explore the use of engineered enzymes to directly synthesize the target molecule from simple precursors.

Renewable Feedstocks: A major goal in modern synthetic chemistry is the utilization of renewable resources. Future synthetic routes to this compound may start from biomass-derived platform molecules, reducing the reliance on petrochemicals.

Exploration of Unconventional Reactivity Modes

The presence of both a ketone and a chloroethyl group in this compound suggests a rich and varied reactivity profile that is ripe for exploration. Future research is expected to delve into unconventional reaction pathways to access novel molecular architectures.

Potential areas of investigation include:

Radical Chemistry: The chloroethyl group can serve as a handle for radical-based transformations. Future studies might explore radical cyclizations, cross-couplings, and functional group interconversions initiated at this site.

Transition-Metal Catalyzed Cross-Coupling: The carbon-chlorine bond is a classic site for transition-metal catalyzed cross-coupling reactions. This could allow for the introduction of a wide variety of substituents at the end of the ethyl chain, leading to a diverse library of derivatives with potentially interesting biological or material properties.

Ring-Opening and Rearrangement Reactions: The strained lactone ring could be susceptible to novel ring-opening and rearrangement reactions under specific conditions (e.g., photochemical or electrochemical). These transformations could provide access to complex acyclic structures that would be difficult to synthesize by other means.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes from traditional batch processes to continuous flow and automated systems is a major trend in modern chemistry, offering improved safety, efficiency, and scalability.

Future integration of this compound synthesis with these technologies could involve:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable on-demand production, minimize the handling of potentially hazardous intermediates, and allow for precise control over reaction parameters, leading to higher yields and purities.

Automated Reaction Optimization: Automated synthesis platforms, driven by machine learning algorithms, could be employed to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis of this compound and its derivatives. This would significantly accelerate the discovery of new and improved synthetic methods.

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Feature | Potential Advantage |

| Enhanced Safety | Minimized handling of hazardous reagents and intermediates. |

| Improved Control | Precise control over temperature, pressure, and reaction time. |

| Increased Efficiency | Higher yields and purities, reduced reaction times. |

| Scalability | Seamless transition from laboratory-scale to production-scale. |

| Automation | Integration with automated systems for high-throughput screening. |

Advanced Materials Science Applications

The unique chemical structure of this compound makes it a potentially valuable building block for the creation of advanced materials with novel properties.

Potential applications in materials science include:

Polymer Chemistry: The chloroethyl group can act as a site for polymerization or for grafting onto existing polymer backbones. This could lead to the development of new polymers with tailored properties, such as modified thermal stability, solubility, or mechanical strength.

Functional Materials: The dihydrofuranone core and the reactive chloroethyl group could be incorporated into the design of functional materials, such as sensors, responsive gels, or specialized coatings. The ability to further functionalize the molecule through its reactive handles opens up a vast design space for materials with specific functionalities.

Biomaterials: If the compound or its derivatives exhibit biocompatibility, they could be explored as monomers for the synthesis of biodegradable polymers for applications in drug delivery, tissue engineering, or medical implants.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-(2-Chloroethyl)dihydrofuran-3(2H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting dihydrofuran derivatives with 2-chloroethyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (~80–100°C) facilitates alkylation . Industrial methods may use continuous flow reactors for scalability, but lab-scale synthesis emphasizes solvent choice (e.g., DMF vs. THF) to control reaction kinetics and minimize by-products like hydroxylated derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how are stereochemical ambiguities resolved?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the chloroethyl substitution pattern and ring conformation. Infrared (IR) spectroscopy identifies carbonyl (C=O) and C-Cl stretching vibrations. High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy. For stereochemical analysis, X-ray crystallography (as seen in related dihydrofuran derivatives) provides unambiguous structural data, while NOE (Nuclear Overhauser Effect) experiments in NMR resolve spatial arrangements .

Q. How does the chloroethyl substituent influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25–60°C, followed by HPLC monitoring. The chloroethyl group’s electrophilicity makes the compound prone to hydrolysis under alkaline conditions, forming hydroxyethyl derivatives. Accelerated degradation studies (e.g., 40°C/75% RH) combined with Arrhenius modeling predict shelf-life and guide storage recommendations (e.g., inert atmosphere, –20°C) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations reveal that the chloroethyl group’s electron-withdrawing effect polarizes the furanone ring, directing nucleophiles (e.g., amines, thiols) to the α-position of the carbonyl. Kinetic studies (e.g., monitoring reaction progress via LC-MS) and isotopic labeling (e.g., ¹⁸O in the carbonyl) further validate proposed intermediates, such as enolate formation .

Q. How can computational modeling predict the compound’s reactivity in biological systems, particularly its potential as an alkylating agent?

- Methodological Answer: Molecular docking simulations against DNA alkylation targets (e.g., guanine N7) assess binding affinity, while Molecular Dynamics (MD) trajectories evaluate the chloroethyl group’s ability to form covalent adducts. Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid models quantify activation energies for alkylation, correlating with in vitro cytotoxicity assays (e.g., IC₅₀ in cancer cell lines) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer: Discrepancies often arise from impurities (e.g., unreacted starting materials) or stereochemical variations. Rigorous purification (e.g., preparative HPLC, recrystallization) and chiral chromatography isolate enantiomers for individual bioactivity profiling. Meta-analyses of published data using tools like ChemAxon or PubChem BioAssay identify trends in structure-activity relationships (SAR) .

Q. How do solvent effects and catalyst choice influence the compound’s utility in multicomponent reactions (MCRs)?

- Methodological Answer: Screening solvents (e.g., water, DMSO) and catalysts (e.g., Lewis acids like ZnCl₂) optimizes MCRs such as Ugi or Biginelli reactions. Solvent polarity indices correlate with reaction rates, while Green Chemistry metrics (e.g., E-factor) assess sustainability. Mechanistic probes (e.g., in situ IR) track intermediate formation, guiding catalyst design for asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.